tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with a suitable precursor such as 2-aminobicyclo[2.1.1]hexane-1-carboxylic acid and then react it with tert-butyl isocyanate under specific conditions to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carbamate group can be reduced to an amine.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of tert-butyl N-({2-nitrobicyclo[2.1.1]hexan-1-yl}methyl)carbamate .
Reduction: : Formation of tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)amine .
Substitution: : Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes, or serving as a precursor to other active compounds.
Comparison with Similar Compounds
Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: can be compared to other similar compounds such as tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate and tert-butyl N-({3-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate . These compounds differ in the position of the amino group on the bicyclic ring, which can affect their chemical properties and biological activities.
List of Similar Compounds
Tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate
Tert-butyl N-({3-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate
This compound
Properties
IUPAC Name |
tert-butyl N-[(2-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12-5-8(6-12)4-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXIDITNXAYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.